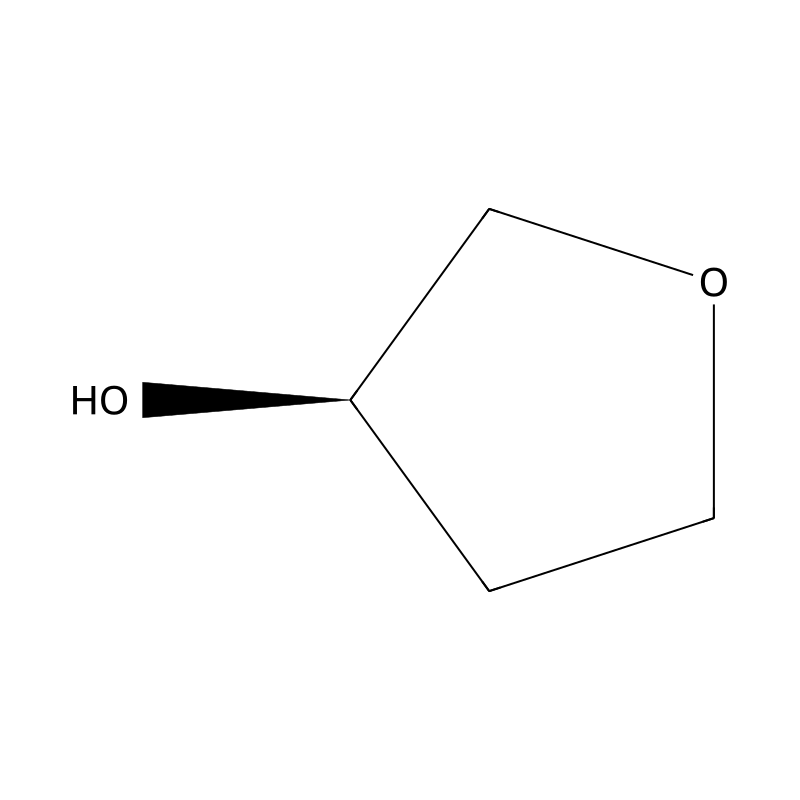

(R)-(-)-3-Hydroxytetrahydrofuran

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

(R)-(-)-3-Hydroxytetrahydrofuran (CAS 86087-24-3) is a high-purity chiral building block predominantly utilized in the pharmaceutical industry for the stereospecific synthesis of active pharmaceutical ingredients (APIs). Characterized as a clear, colorless to light yellow liquid with a boiling point of 181 °C and an optical rotation of [α]20/D −18° (c = 2.4 in methanol), this compound provides a critical (R)-tetrahydrofuran-3-ol scaffold. In industrial procurement, its value is defined by its high enantiomeric excess (typically >98.0% ee), which is essential for avoiding downstream chiral resolution and ensuring regulatory compliance in the manufacturing of complex therapeutics, most notably SGLT2 inhibitors .

Substituting (R)-(-)-3-hydroxytetrahydrofuran with its racemic counterpart (CAS 453-20-3) or its enantiomer, (S)-(+)-3-hydroxytetrahydrofuran (CAS 86087-23-2), fundamentally compromises API synthesis. Because key synthetic routes—such as the production of Empagliflozin—rely on SN2 nucleophilic substitution that inverts the stereocenter, using the (S)-enantiomer produces an inactive (R)-configured final drug, rendering the entire batch pharmacologically useless and non-compliant with FDA/EMA impurity regulations [1]. Furthermore, utilizing a racemic mixture caps the maximum theoretical yield of the desired enantiomer at 50% and introduces severe downstream processability bottlenecks, requiring expensive and solvent-intensive chiral chromatography to separate the resulting diastereomers [2].

Stereospecific Precursor Suitability for SGLT2 Inhibitor Synthesis

In the synthesis of Empagliflozin, the formation of the critical (3S)-tetrahydrofuran-3-yloxy moiety relies on an SN2 nucleophilic displacement (e.g., via a tosylate intermediate). Utilizing (R)-(-)-3-hydroxytetrahydrofuran ensures complete stereochemical inversion to the required (S)-configuration [1]. Substituting with the (S)-(+)-enantiomer drives the reaction toward the inactive (R)-configuration, resulting in a total loss of the target pharmacological agent .

| Evidence Dimension | Yield of (S)-configured API intermediate via SN2 inversion |

| Target Compound Data | (R)-(-)-3-Hydroxytetrahydrofuran (yields the active (S)-moiety) |

| Comparator Or Baseline | (S)-(+)-3-Hydroxytetrahydrofuran (yields the inactive (R)-moiety) |

| Quantified Difference | Complete stereochemical divergence (0% active API from comparator) |

| Conditions | SN2 nucleophilic substitution (tosylate displacement) |

Procurement of the exact (R)-enantiomer is mandatory to achieve the correct API stereocenter, as enantiomeric substitution results in complete batch failure.

Process Yield and Atom Economy vs. Racemic Baseline

Starting a synthetic route with racemic 3-hydroxytetrahydrofuran inherently caps the maximum theoretical yield of the desired enantiomeric product at 50%. Procuring (R)-(-)-3-hydroxytetrahydrofuran at >98% ee eliminates the need for downstream chiral resolution, effectively doubling the atom economy for the specific chiral pathway and drastically reducing solvent waste associated with diastereomeric separation .

| Evidence Dimension | Maximum theoretical atom economy for chiral target |

| Target Compound Data | 100% utilization of the tetrahydrofuran scaffold |

| Comparator Or Baseline | Racemic 3-Hydroxytetrahydrofuran (capped at 50% utilization) |

| Quantified Difference | 50% absolute increase in baseline scaffold utilization |

| Conditions | Direct incorporation into stereospecific API synthesis |

Eliminating downstream chiral resolution halves raw material waste and significantly reduces manufacturing cycle times.

Optical Purity for Stringent API Impurity Control

Regulatory guidelines for modern APIs require strict control of enantiomeric impurities. Commercial grades of (R)-(-)-3-hydroxytetrahydrofuran are supplied with an optical activity of >98.0% ee . Utilizing a precursor with lower enantiomeric excess directly translates to a higher burden of 'Related Substances' in the final product, which can exceed the permissible limits set by regulatory bodies and force costly recrystallization steps [1].

| Evidence Dimension | Enantiomeric Excess (ee) and downstream impurity burden |

| Target Compound Data | >98.0% ee (Standard commercial grade) |

| Comparator Or Baseline | Sub-optimal chiral precursors (<95% ee) |

| Quantified Difference | Prevents >3% enantiomeric impurity carryover into the final API |

| Conditions | API manufacturing and impurity profiling |

High ee% at the precursor stage is critical to pass final API regulatory release testing without additional purification.

Commercial Synthesis of SGLT2 Inhibitors (Empagliflozin)

The (R)-enantiomer is specifically required to undergo SN2 inversion (often via a tosylate intermediate) to form the (3S)-tetrahydrofuran-3-yloxy moiety of the final antidiabetic API, ensuring regulatory compliance and pharmacological efficacy[1].

Development of HIV Protease Inhibitors

Serves as a precise chiral building block for incorporating the tetrahydrofuran ring into specific binding pockets of antiviral candidates, where stereochemistry strictly dictates target affinity and therapeutic viability .

Design of Chiral Ligands for Asymmetric Catalysis

Utilized as a starting material to synthesize chiral phosphine or amine ligands, where the (R)-configuration of the tetrahydrofuran backbone provides the necessary steric environment for enantioselective transformations.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Dates

Explore Compound Types